
4-((4-Bromophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Bromophenyl)sulfonyl)-5-((2-fluorobenzyl)thio)-2-(furan-2-yl)oxazole is a useful research compound. Its molecular formula is C20H13BrFNO4S2 and its molecular weight is 494.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated significant antibacterial activities against various pathogens, including the rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds have shown better antibacterial activity than some commercial agents, reducing the damage caused by Xoo in rice through enhancement of plant resistance mechanisms (Li et al., 2015). Furthermore, novel 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives have been synthesized and characterized, displaying promising antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents (Kaneria et al., 2016).
Antioxidant Activity
The development of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives has showcased notable antioxidant properties, evaluated using DPPH and ABTS assays. These compounds, particularly 5c and 5g, exhibited lower IC50 values compared to ascorbic acid, suggesting their efficacy as antioxidant agents. This class of compounds holds potential for further research in oxidative stress-related diseases (Ghanbari Pirbasti et al., 2016).
Anticancer Evaluation
A series of 4-arylsulfonyl-1,3-oxazoles have been synthesized and evaluated for their anticancer activities across various cancer cell lines, including CNS Cancer and Non-Small Cell Lung Cancer subpanels. Compounds such as 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide demonstrated high activity, indicating the potential of these compounds as lead structures for anticancer drug development (Zyabrev et al., 2022).
Molecular Probes and Light Harvesting
The synthesis and spectral properties of fluorescent solvatochromic dyes incorporating similar sulfonyl and phenyl components have been explored. These compounds exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes for biological event studies. Moreover, their light harvesting efficiency, indicated by compounds like 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole, suggests potential applications in designing new dye-sensitized solar cells (Diwu et al., 1997; Sheena Mary et al., 2019).
Surface Activity and Potential Inhibitor Development
The synthesis of 1,2,4-triazole derivatives has also highlighted their surface activity, along with antibacterial properties, indicating their applicability in developing surface-active agents with antimicrobial properties (El-Sayed, 2006). This broad range of activities underscores the versatility of sulfone derivatives containing heterocyclic moieties for various scientific research applications, excluding considerations related to drug use, dosage, and side effects.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-[(2-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFNO4S2/c21-14-7-9-15(10-8-14)29(24,25)19-20(27-18(23-19)17-6-3-11-26-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHKQDFYWHDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
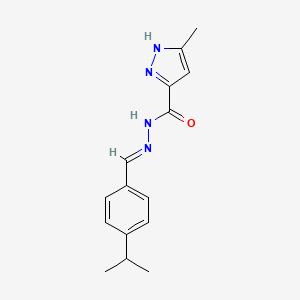
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone](/img/structure/B2728158.png)
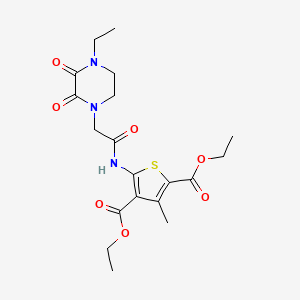
![1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2728161.png)
![1-Benzyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2728163.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2728165.png)

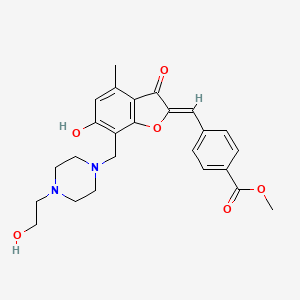
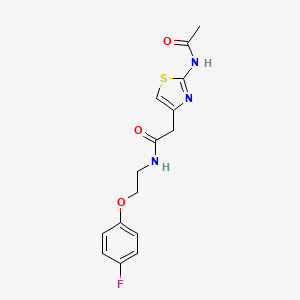
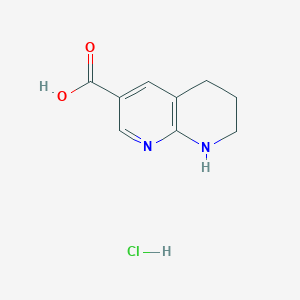
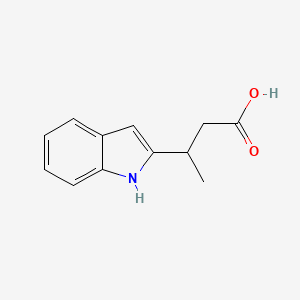
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2728178.png)
![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)
